molecular formula C13H16BNO4 B6603919 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2377991-28-9

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B6603919
CAS RN: 2377991-28-9
M. Wt: 261.08 g/mol
InChI Key: WYRADXFMHDRZBL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole . It also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzoxazole ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to it . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, boronic esters like the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form new carbon-carbon bonds .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, this compound is likely to be a solid under normal conditions . Its solubility in different solvents would depend on the specific structure of the compound.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. If it’s used in a Suzuki-Miyaura reaction, the mechanism would involve the exchange of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation . It’s also important to avoid contact with skin and eyes .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)15-11(16)17-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRADXFMHDRZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

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